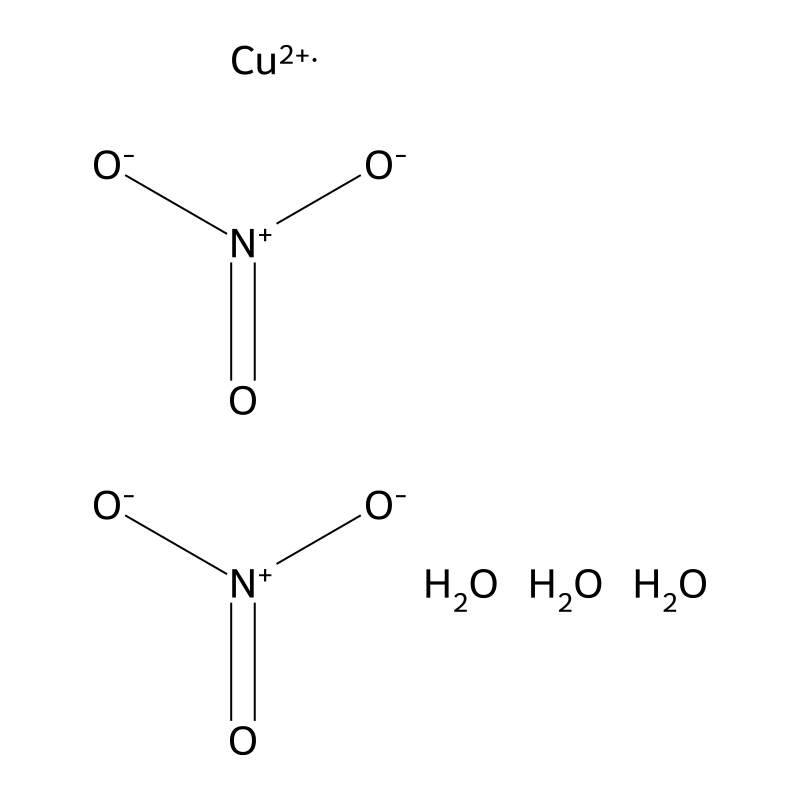Copper(II) nitrate trihydrate
CuH6N2O9

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CuH6N2O9
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Synthesis of High-Purity Materials:
- Copper(II) nitrate trihydrate is a valuable precursor for the synthesis of various high-purity copper compounds. Due to its high solubility in water and relatively low cost, it serves as a starting material for preparing:
- Copper oxides: These are used in various applications, including superconductors, catalysts, and energy storage devices .
- Copper halides: These find applications in areas like photovoltaics, semiconductors, and pharmaceuticals .
- Copper-based nanomaterials: Nanoparticles and nanowires of copper are utilized in various fields, including catalysis, sensors, and electronics .
Catalyst and Reagent in Chemical Reactions:
- Copper(II) nitrate trihydrate serves as a catalyst or reagent in various chemical reactions. Its oxidizing properties and Lewis acidity make it suitable for:
- Organic synthesis: It participates in reactions like nitration, oxidation, and coupling reactions .
- Polymerization reactions: It acts as an initiator or catalyst in the synthesis of specific polymers .
- Analytical chemistry: It finds use in analytical techniques like gravimetric analysis and complexometric titrations .
Research in Material Science and Engineering:
- Copper(II) nitrate trihydrate plays a role in material science and engineering research by:
- Electrodeposition: It is used to deposit thin films of copper onto various substrates for studying their electrical and optical properties .
- Crystal growth: It serves as a starting material for growing single crystals of copper-based materials for studying their structural and functional properties .
- Corrosion studies: It is used to simulate the effects of copper corrosion in various environments .
Biological and Environmental Research:
- In limited applications, copper(II) nitrate trihydrate finds use in biological and environmental research, including:
Copper(II) nitrate trihydrate is an inorganic compound with the formula Cu(NO₃)₂·3H₂O. It appears as blue crystalline solids and is one of the hydrated forms of copper(II) nitrate. The compound is commonly used in various chemical applications due to its properties as an oxidizing agent and catalyst. The hydrated form is stable under standard conditions, while the anhydrous variant sublimates at elevated temperatures (150-200 °C) and forms blue-green crystals .
- Decomposition Reaction:
When heated, copper(II) nitrate trihydrate decomposes into copper(II) oxide, nitrogen dioxide, oxygen gas, and water: - Redox Reactions:
Copper(II) nitrate can be reduced to copper(I) compounds when treated with reducing agents such as triphenylphosphine: - Reactions with Acids:
It reacts with acids to release nitrogen oxides and water, showcasing its oxidizing properties .
Copper(II) nitrate trihydrate exhibits biological activity that can be both beneficial and harmful:
- Antimicrobial Properties: It has been studied for its potential antimicrobial effects against various bacteria and fungi.
- Toxicity: The compound can cause irritation to the skin, eyes, and gastrointestinal tract upon exposure or ingestion. It has been classified as a hazardous substance due to its toxicity levels .
Copper(II) nitrate trihydrate can be synthesized through several methods:
- Direct Reaction with Nitric Acid:
Copper metal or copper oxide reacts with nitric acid to produce copper(II) nitrate trihydrate: - Reaction with Dinitrogen Tetroxide:
Copper can also react with dinitrogen tetroxide to form copper(II) nitrate directly: - Crystallization from Aqueous Solutions:
The compound can be obtained by evaporating solutions of copper(II) nitrate in water, allowing for crystallization of the trihydrate form .
Copper(II) nitrate trihydrate has a wide range of applications:
- Catalysts: It is used as a catalyst in organic synthesis reactions, including the nitration of aromatic compounds.
- Pigments: Employed in ceramics and textile dyeing as a mordant.
- Laboratory Demonstrations: Commonly used in educational settings to demonstrate
Studies on the interactions of copper(II) nitrate trihydrate reveal its reactivity with various substances:
- With Organic Compounds: It serves as a nitrating agent for organic compounds, particularly under Menke conditions when combined with acetic anhydride.
- With Metals: Copper(II) nitrate can react with metals to produce metal nitrates or oxides, depending on the conditions of the reaction.
- Potential Explosive Mixtures: Caution is advised when mixed with organic materials or certain metals due to the risk of violent reactions .
Copper(II) nitrate trihydrate belongs to a family of inorganic nitrates. Here are some similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Copper(I) nitrate | CuNO₃ | Lower oxidation state; less toxic than Cu(II). |
| Silver nitrate | AgNO₃ | Used in photography; strong oxidizing agent. |
| Barium nitrate | Ba(NO₃)₂ | High solubility; used in pyrotechnics. |
| Lead(II) nitrate | Pb(NO₃)₂ | Toxic heavy metal; used in glassmaking. |
| Zinc nitrate | Zn(NO₃)₂ | Less toxic; used in fertilizers and coatings. |
Copper(II) nitrate trihydrate is unique due to its blue color, solubility characteristics, and specific applications in organic synthesis compared to other nitrates. Its ability to act both as a catalyst and an oxidizing agent sets it apart from many similar compounds .
UNII
GHS Hazard Statements
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361: Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]
Pictograms



Corrosive;Irritant;Health Hazard






